molecular formula C9H16N2O B6204534 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1537884-23-3

2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6204534
CAS No.: 1537884-23-3
M. Wt: 168.2
InChI Key:
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Description

2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring both an oxetane ring and a fused bicyclic octahydropyrrolo[3,4-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic synthesis techniques. One common approach starts with the formation of the oxetane ring, which can be achieved through [2+2] cycloaddition reactions involving alkenes and carbonyl compounds under photochemical conditions . The subsequent steps involve the construction of the octahydropyrrolo[3,4-c]pyrrole core, often through cyclization reactions that may include intramolecular cyclization of suitable precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the photochemical steps and high-pressure reactors for the cyclization processes. Catalysts and reagents would be selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while nucleophilic substitution can yield a variety of functionalized derivatives.

Scientific Research Applications

2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can act as a hydrogen bond acceptor, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yl)-octahydropyrrolo[3,4-c]pyrrole is unique due to the combination of the oxetane ring and the fused bicyclic system, which imparts distinct physicochemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1537884-23-3

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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